GNE-3511 - 162112-43-8

GNE-3511

Catalog Number: EVT-271344
CAS Number: 162112-43-8
Molecular Formula: C23H26F2N6O
Molecular Weight: 440.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-163,101 is a bioactive chemical.
Source and Classification

GNE-3511 was first synthesized by Patel et al. in 2014 as part of research aimed at developing inhibitors for dual leucine zipper kinase. It is classified as a small molecule inhibitor and is recognized for its specificity towards the dual leucine zipper kinase pathway, which plays a critical role in neuronal signaling and injury response .

Synthesis Analysis

Methods

The synthesis of GNE-3511 involves several steps that utilize organic chemistry techniques to construct the complex molecular structure. The primary method described includes:

  1. Starting Materials: The synthesis begins with commercially available building blocks, including pyridine derivatives and piperidine.
  2. Reaction Conditions: Key reactions include amination and cyclization under controlled temperatures and inert atmospheres to prevent oxidation.
  3. Purification: The final product is purified using high-performance liquid chromatography to ensure high purity levels (≥98%) suitable for biological applications .

Technical Details

The empirical formula for GNE-3511 is C23H26F2N6OC_{23}H_{26}F_{2}N_{6}O with a molecular weight of approximately 438.48 g/mol. The compound appears as a yellow solid and is soluble in organic solvents, making it suitable for various experimental conditions .

Molecular Structure Analysis

Structure

GNE-3511 features a complex structure characterized by multiple functional groups that contribute to its inhibitory activity. The structure includes:

  • A pyridine ring connected to a piperidine moiety.
  • A difluoropyrrolidine substituent that enhances its binding affinity to the target kinase.
  • An isonicotinonitrile group that may influence its pharmacokinetics and bioactivity.

Data

The three-dimensional conformation of GNE-3511 can be analyzed using computational modeling techniques, which predict its interactions with dual leucine zipper kinase at the molecular level .

Chemical Reactions Analysis

Reactions

GNE-3511 primarily acts by inhibiting the activity of dual leucine zipper kinase, thereby affecting downstream signaling pathways associated with neuronal stress responses. Key reactions include:

  • Inhibition Mechanism: GNE-3511 binds to the ATP-binding site of dual leucine zipper kinase, preventing phosphorylation events that lead to neuronal apoptosis.
  • Biological Pathways: Its inhibition has been linked to reduced activation of stress-related gene expression, influencing processes such as axonal regeneration and pain signaling .

Technical Details

In vitro studies have demonstrated that GNE-3511 effectively reduces the phosphorylation levels of target substrates in neuronal cells, indicating its potential utility in therapeutic contexts .

Mechanism of Action

Process

The mechanism of action for GNE-3511 involves several key steps:

  1. Binding: The compound selectively binds to dual leucine zipper kinase, inhibiting its catalytic activity.
  2. Signal Modulation: This inhibition leads to altered signaling cascades that promote neuronal survival and reduce inflammatory responses.
  3. Outcome: As a result, GNE-3511 has shown promise in alleviating symptoms associated with neuropathic pain and enhancing recovery following nerve injuries .

Data

Experimental data indicate that treatment with GNE-3511 significantly decreases markers of neuronal injury and promotes regenerative processes in various animal models of neuropathy .

Physical and Chemical Properties Analysis

Physical Properties

GNE-3511 is characterized by its yellow solid form at room temperature. It exhibits stability under standard laboratory conditions but should be stored away from light and moisture to maintain integrity.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide, facilitating its use in cell culture experiments.
  • Stability: Stable under neutral pH conditions but may degrade under extreme acidic or basic environments .
Applications

GNE-3511 has several scientific uses, particularly in the field of neurobiology:

  • Neurodegenerative Research: It serves as a valuable tool for studying mechanisms underlying nerve injury and regeneration.
  • Pain Management Studies: Its ability to modulate pain pathways makes it a candidate for developing new analgesic therapies.
  • Cellular Reprogramming: Research into cellular reprogramming techniques has utilized GNE-3511 to enhance the differentiation of stem cells into neuronal lineages .
Chemical and Pharmacological Profile of GNE-3511

Structural Characterization and Physicochemical Properties

GNE-3511 (IUPAC name: 2-((6-(3,3-Difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridin-2-yl)amino)isonicotinonitrile; CAS: 1496581-76-0) is a synthetic organic compound with the molecular formula C23H26F2N6O and a molecular weight of 440.49 g/mol [1] [7]. Its canonical SMILES structure is N#Cc1ccnc(c1)Nc1cc(cc(n1)N1CCC(C1)(F)F)C1CCN(CC1)C1COC1, featuring a 2,6-diaminopyridine core scaffold critical for target binding [1] [10]. The three-dimensional configuration includes a difluoropyrrolidine moiety and an oxetane-containing piperidine group, both contributing to its unique steric and electronic properties [7].

Table 1: Physicochemical Properties of GNE-3511

PropertyValueMeasurement Method
Molecular Weight440.49 g/molCalculated
Hydrogen Bond Donors1CDK Toolkit
Hydrogen Bond Acceptors7CDK Toolkit
Rotatable Bonds5CDK Toolkit
Topological Polar Surface Area77.31 ŲCDK Toolkit
XLogP3.92Computed
Lipinski's Rule Violations0CDK Analysis
Solubility in DMSO31.25 mg/mL (70.94 mM)Experimental
AppearanceLight yellow solidVisual assessment

The compound exhibits high lipophilicity (XLogP: 3.92) yet maintains full compliance with Lipinski's rule of five, predicting favorable oral absorption [1]. Its topological polar surface area (77.31 Ų) aligns with CNS-penetrant compounds, while the single hydrogen bond donor enhances membrane permeability [1] [10]. The crystalline solid form is stable under inert gas but light-sensitive, requiring protection from light during storage [7] [10].

Kinase selectivity profiling reveals GNE-3511’s exceptional potency against DLK (Ki = 0.5 nM) but moderate activity against related kinases:Table 2: Kinase Selectivity Profile of GNE-3511

KinaseIC₅₀ (nM)Assay Type
DLK0.5 (Ki)Biochemical
JNK1129Cell-based (HEK293)
JNK2514Cell-based (HEK293)
JNK3364Cell-based (HEK293)
MLK167.8Biochemical
MLK2767Biochemical
MLK3602Biochemical
MKK4>5000Biochemical
MKK7>5000Biochemical

This profile establishes GNE-3511 as a highly selective DLK inhibitor at nanomolar concentrations, though off-target effects may occur at higher doses due to activity against JNK and MLK isoforms [5] [8].

Synthesis Pathways and Structure-Activity Relationships

The synthesis of GNE-3511 employs a multi-step organic route centered on its 2,6-diaminopyridine core. While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests sequential nucleophilic aromatic substitutions and palladium-catalyzed cross-couplings to install the difluoropyrrolidine and oxetan-piperidine moieties [7] [10]. The cyano group at the 4-position of the pyridine ring serves as a key synthetic handle for introducing the isonicotinonitrile segment [1]. The final compound is purified via reverse-phase chromatography, yielding >98% purity by HPLC [7] [9].

Critical structure-activity relationship (SAR) insights include:

  • Difluoropyrrolidine Optimization: The 3,3-difluoropyrrolidine group enhances kinase binding affinity by forming hydrogen bonds with DLK's hinge region. Monofluorination reduces potency by >10-fold, highlighting the importance of symmetrical fluorination [8].
  • Oxetane-Piperidine Role: Incorporation of the oxetane ring significantly improves aqueous solubility and reduces P-glycoprotein-mediated efflux. Replacement with larger groups (e.g., tetrahydrofuran) decreases brain penetration [8] [10].
  • Aminopyridine Core: The central 2-aminopyridine linker is essential for maintaining DLK inhibition. Methylation of the amino group abolishes activity, indicating its role in forming a critical hydrogen bond with DLK’s catalytic lysine residue [1] [5].

These SAR studies informed the selection of GNE-3511 from a series of analogs due to its optimal balance of potency (Ki = 0.5 nM), metabolic stability, and CNS penetration [8]. The compound suppresses DLK-mediated phosphorylation of JNK (IC₅₀ = 30 nM) in HEK293 cells and demonstrates concentration-dependent neuroprotection in dorsal root ganglion (DRG) degeneration assays (IC₅₀ = 107 nM) [2] [8]. This efficacy stems from disrupting DLK’s role in the MAPK cascade, subsequently inhibiting c-Jun phosphorylation and downstream transcriptional programs implicated in neuronal stress responses [6] [10].

Pharmacokinetic Properties: Blood-Brain Barrier Penetration and Bioavailability

GNE-3511 displays favorable pharmacokinetics across species, characterized by moderate plasma clearance, volume of distribution, and oral bioavailability. Its most distinctive feature is efficient blood-brain barrier (BBB) penetration, enabling CNS target engagement [2] [5].

Table 3: Comparative Pharmacokinetic Parameters of GNE-3511

SpeciesCLp (mL/min/kg)Vdss (L/kg)t₁/₂ (h)F (%)Brain:Plasma RatioCSF:Plasma Ratio
Mouse562.50.6450.24 (at 6 h)Not reported
Rat303.71.8630.70.4
Dog416.54.032Not reportedNot reported
Cynomolgus Monkey163.12.4190.6Not reported

Key PK characteristics include:

  • Oral Bioavailability: Ranges from 19% (monkey) to 63% (rat), attributed to moderate first-pass metabolism. The compound’s LogP and TPSA profile facilitates gastrointestinal absorption [8] [10].
  • Brain Exposure: Brain-to-plasma ratios (0.24–0.7 across species) confirm BBB penetration, with CSF-to-plasma ratios (0.4 in rats) indicating free compound availability in the CNS [5] [8]. This is facilitated by low P-gp efflux and passive diffusion mechanisms [10].
  • Metabolic Stability: Moderate plasma clearance rates (16–56 mL/min/kg) suggest susceptibility to hepatic metabolism, contributing to short half-lives (0.6–4 hours) [2] [8].

In vivo studies demonstrate that GNE-3511 achieves therapeutically relevant concentrations in neural tissues within 30 minutes of oral administration (75 mg/kg). This underpins its efficacy in disease models like Parkinson’s (MPTP model), where it reduces phospho-c-Jun levels in the retina and substantia nigra [7] [10]. The rapid Tmax (≤1 hour) and dose-dependent target engagement further support its utility for probing DLK-dependent pathways in neurodegeneration [5] [8].

Table 4: Nomenclature of GNE-3511

Nomenclature TypeName
IUPAC Name2-((6-(3,3-Difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridin-2-yl)amino)isonicotinonitrile
SynonymsGNE 3511, GNE3511, MAP3K12 Inhibitor, Dual Leucine Zipper Kinase Inhibitor
Chemical AbbreviationDLK Inhibitor
CAS Number1496581-76-0
Code DesignationsCompound 26 (Genentech), Axon 3625, HY-12947

Properties

CAS Number

162112-43-8

Product Name

GNE-3511

IUPAC Name

2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile

Molecular Formula

C23H26F2N6O

Molecular Weight

440.5

InChI

InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29)

InChI Key

RHFIAUKMKYHHFA-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5

Solubility

Soluble in DMSO

Synonyms

L-163,101; L 163,101; L163,101.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.